Ethyl [6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate
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Overview
Description
ETHYL 2-[6-AMINO-5-CYANO-4-(4-FLUORO-3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[6-AMINO-5-CYANO-4-(4-FLUORO-3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE typically involves a multi-step process. One common method includes the reaction of diethyloxalacetate sodium salt with an aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction yields the desired pyrano[2,3-c]pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[6-AMINO-5-CYANO-4-(4-FLUORO-3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
ETHYL 2-[6-AMINO-5-CYANO-4-(4-FLUORO-3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[6-AMINO-5-CYANO-4-(4-FLUORO-3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-AMINO-4-ARYL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-CARBOXYLATES
- ETHYL 6-AMINO-5-CYANO-4-(4-FLUOROPHENYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-3-CARBOXYLATE
Uniqueness
ETHYL 2-[6-AMINO-5-CYANO-4-(4-FLUORO-3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE is unique due to its specific substitution pattern and the presence of the phenoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H19FN4O4 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
ethyl 2-[6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate |
InChI |
InChI=1S/C23H19FN4O4/c1-2-30-19(29)11-17-21-20(15(12-25)22(26)32-23(21)28-27-17)13-8-9-16(24)18(10-13)31-14-6-4-3-5-7-14/h3-10,20H,2,11,26H2,1H3,(H,27,28) |
InChI Key |
GSTDRKOCXKCBBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
Origin of Product |
United States |
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